molecular formula C11H14O3 B3000646 4-Methoxy-3-isopropylbenzoic acid CAS No. 33537-78-9

4-Methoxy-3-isopropylbenzoic acid

Cat. No.: B3000646
CAS No.: 33537-78-9
M. Wt: 194.23
InChI Key: PQDZTSSEWJIYOO-UHFFFAOYSA-N
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Description

Contextualizing Aromatic Carboxylic Acids as Privileged Structures

Aromatic carboxylic acids are widely recognized as "privileged structures" in drug discovery and development. This designation arises from their ability to interact with a diverse array of biological targets with high affinity. The carboxyl group, with its capacity for hydrogen bonding and ionic interactions, frequently serves as a key pharmacophore, anchoring molecules to the active sites of enzymes and receptors. The inherent stability and synthetic tractability of the benzoic acid scaffold further enhance its appeal, allowing for the systematic exploration of structure-activity relationships.

The Role of Alkoxy and Alkyl Substituents in Modulating Aromatic System Reactivity

The chemical behavior of a benzoic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. Alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), are electron-donating through resonance but electron-withdrawing through induction. This dual electronic nature can activate the aromatic ring towards electrophilic substitution at the ortho and para positions while also influencing the acidity of the carboxylic acid. Conversely, alkyl groups, like the isopropyl group (-CH(CH₃)₂), are primarily electron-donating through induction, which also activates the ring towards electrophilic attack. The interplay of these electronic effects, coupled with steric hindrance imposed by the substituents, dictates the reactivity and regioselectivity of reactions involving the aromatic ring. For instance, the presence of these groups can direct further functionalization, such as C-H activation, to specific positions on the ring. nih.gov

Specific Research Significance of 4-Methoxy-3-isopropylbenzoic Acid

This compound, with its unique substitution pattern, is a compound of interest in synthetic organic chemistry. While specific, in-depth research focusing solely on this molecule is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate. The methoxy and isopropyl groups at the 4 and 3 positions, respectively, create a distinct electronic and steric environment on the aromatic ring. This substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the electron-donating methoxy group and the bulky isopropyl group can be exploited to control the regioselectivity of subsequent chemical transformations, making it a tailored building block for targeted molecular architectures. Its structural similarity to compounds found in various natural products and pharmacologically active molecules further underscores its potential relevance in medicinal chemistry research.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis and research.

PropertyValueReference
IUPAC Name 3-isopropyl-4-methoxybenzoic acid achemblock.com
CAS Number 33537-78-9 achemblock.com
Molecular Formula C₁₁H₁₄O₃ achemblock.com
Molecular Weight 194.23 g/mol achemblock.com
Appearance Not explicitly stated, likely a solid
Purity 95% achemblock.com

Spectroscopic Data (Predicted)

Spectroscopy Predicted Features
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons would likely appear as distinct signals due to the substitution pattern.
¹³C NMR Resonances for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the methoxy and isopropyl substituents), the methoxy carbon, and the isopropyl carbons.
Infrared (IR) A broad O-H stretch from the carboxylic acid, a strong C=O stretch characteristic of a carboxylic acid, C-O stretching bands, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (194.23), along with fragmentation patterns characteristic of benzoic acids, including loss of -OH, -COOH, and cleavage of the isopropyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZTSSEWJIYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33537-78-9
Record name 4-methoxy-3-(propan-2-yl)benzoic acid
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Synthetic Methodologies and Chemical Transformations of 4 Methoxy 3 Isopropylbenzoic Acid

Established Synthetic Pathways for 4-Methoxy-3-isopropylbenzoic Acid

The synthesis of this compound can be approached through several established routes, primarily involving the construction of the substituted benzene (B151609) ring followed by the installation or modification of the carboxylic acid functionality.

The specific substitution pattern of this compound, with an isopropyl group ortho to the carboxylate and a methoxy (B1213986) group para to it, can be achieved by strategic alkylation and alkoxylation reactions on a benzoic acid core.

Ortho-Alkylation: Introducing an alkyl group, such as isopropyl, at the position ortho to a carboxylic acid on a benzene ring is a significant synthetic challenge. Directed ortho-metalation (DoM) is a powerful strategy where the carboxylate group directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic center that can react with an isopropyl electrophile. More recently, transition metal-catalyzed C-H activation has emerged as a state-of-the-art method. For instance, palladium(II)-catalyzed ortho-alkylation of benzoic acids using alkyl halides has been demonstrated, providing a pathway to functionalize the C-H bond directly. nih.govnih.gov Another approach involves the iridium-catalyzed ortho-monoiodination of benzoic acids, which installs a halogen that can then participate in cross-coupling reactions to introduce the isopropyl group. researchgate.net

Para-Alkoxylation: The para-methoxy group is often installed by methylation of a corresponding para-hydroxy precursor. A well-documented industrial process for the synthesis of 4-Methoxybenzoic acid (p-Anisic acid) involves the methylation of p-Hydroxybenzoic acid using dimethyl sulfate (B86663) in an aqueous alkaline solution, often in the presence of a phase transfer catalyst like a quaternary ammonium (B1175870) salt. quickcompany.in This method is highly efficient and could be directly applied to a 3-isopropyl-4-hydroxybenzoic acid intermediate to yield the final product. The process involves the etherification of the phenolic hydroxyl group, followed by in-situ hydrolysis of any methyl ester byproduct that may form. quickcompany.in

A plausible synthetic sequence could therefore involve the Friedel-Crafts alkylation of phenol (B47542) to produce 4-isopropylphenol, followed by carboxylation (e.g., Kolbe-Schmitt reaction) to yield 3-isopropyl-4-hydroxybenzoic acid, and finally, methylation of the hydroxyl group as described above.

The synthesis of complex molecules like this compound can be designed using either convergent or divergent strategies to maximize efficiency and build molecular diversity.

Divergent Synthesis: A divergent strategy begins with a common core structure that is subsequently elaborated into a library of different compounds. wikipedia.org One could start with a versatile intermediate, such as 2,3,5-triiodobenzoic acid, which can be selectively functionalized. rsc.org By using different reaction sequences, a single starting material can be used to generate a wide array of substituted benzoic acids. This approach is particularly valuable in medicinal chemistry for creating chemical libraries for screening purposes. wikipedia.org

A cornerstone of industrial benzoic acid production is the catalytic oxidation of alkylbenzenes. alfa-chemistry.comufv.br This method can be readily adapted for the synthesis of substituted benzoic acids, including this compound. The most common pathway involves the liquid-phase air or oxygen oxidation of a toluene (B28343) derivative.

For the target molecule, the precursor would be 4-methoxy-3-isopropyltoluene. This starting material would be subjected to oxidation in the presence of a metal catalyst. Cobalt and manganese salts, such as cobalt acetate (B1210297) or cobalt octoate, are widely used for this transformation. alfa-chemistry.comufv.brresearchgate.net The reaction typically proceeds at elevated temperatures (130-170°C) and pressures. alfa-chemistry.comufv.br The mechanism involves the formation of radical intermediates at the benzylic position, which are subsequently oxidized to the carboxylic acid. While the oxidation of toluene to benzoic acid is a high-yielding process, the presence of other substituents on the ring can influence reaction efficiency and selectivity. alfa-chemistry.comufv.br

Table 1: Representative Conditions for Catalytic Oxidation of Toluene to Benzoic Acid Note: These conditions for toluene serve as a model for the potential synthesis of this compound from its corresponding toluene derivative.

Parameter Value/Condition Source
Catalyst Cobalt Acetate, Cobalt Octoate, Manganese Salts alfa-chemistry.comufv.brresearchgate.net
Temperature 130 - 170 °C alfa-chemistry.comufv.br
Pressure ~1 MPa alfa-chemistry.com
Oxidant Air or Pure Oxygen alfa-chemistry.comresearchgate.net
Phase Liquid Phase alfa-chemistry.com
Typical Conversion ~50% (Toluene) ufv.br

| Typical Selectivity | ~80% (Benzoic Acid) | ufv.br |

Functional Group Interconversions and Derivatization of this compound

Once synthesized, the carboxylic acid and alkoxy functionalities of this compound serve as handles for further chemical modification, allowing for the creation of a diverse range of derivatives.

The carboxyl group is one of the most versatile functional groups in organic chemistry, readily undergoing esterification and amidation.

Esterification: Esters of this compound can be prepared through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic approach. Alternatively, reaction with an alkyl halide in the presence of a base or using coupling agents can provide the corresponding esters under milder conditions.

Amidation: The formation of amides from the carboxylic acid is a key transformation for creating compounds with potential biological activity. nih.govnih.gov This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (like DCC) or modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A study on the synthesis of inhibitors for the presynaptic choline (B1196258) transporter utilized HATU coupling to successfully convert the closely related 3-hydroxy-4-methoxybenzoic acid into a variety of amides, demonstrating a robust and applicable methodology. nih.gov

Table 2: Examples of Amide Derivatives Synthesized from a Substituted 4-Methoxybenzoic Acid Scaffold Adapted from a study on related benzamides, illustrating the types of derivatives achievable through amidation.

Amine Reactant Resulting Amide Moiety Source
(pyridin-2-yl)methanamine N-(pyridin-2-ylmethyl) nih.gov
(pyridin-3-yl)methanamine N-(pyridin-3-ylmethyl) nih.gov
(pyridin-4-yl)methanamine N-(pyridin-4-ylmethyl) nih.gov
(furan-2-yl)methanamine N-(furan-2-ylmethyl) nih.gov

The methoxy group on the aromatic ring can also be chemically altered, although it is generally less reactive than the carboxyl group.

The most common transformation of an aryl methoxy group is ether cleavage (demethylation) to reveal the corresponding phenol. This is typically accomplished using strong protic acids like hydrobromic acid (HBr) or, more commonly, with potent Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. This reaction would convert this compound into 3-isopropyl-4-hydroxybenzoic acid, a valuable intermediate for further functionalization.

Transformations Involving the Isopropyl Moiety

The isopropyl group attached to the aromatic ring of this compound is a key site for chemical modification. While specific literature on the transformation of this exact molecule is limited, the reactivity of the isopropyl moiety on substituted benzene rings is well-documented, allowing for scientifically sound extrapolations.

One of the most significant transformations of an alkylbenzene side chain is its oxidation. The benzylic position of the isopropyl group, containing a C-H bond, makes it susceptible to strong oxidizing agents. It is well-established that alkyl groups on a benzene ring can be oxidized to a carboxylic acid group, provided they have at least one benzylic hydrogen. For instance, isopropylbenzene (cumene) can be oxidized to benzoic acid. walisongo.ac.id Similarly, 4-isopropylbenzaldehyde (B89865) can be oxidized to cumic acid (4-isopropylbenzoic acid) using molecular oxygen. researchgate.net Based on these principles, it is expected that the isopropyl group of this compound would be oxidized under vigorous conditions to yield 4-methoxy-1,3-benzenedicarboxylic acid.

Table 1: Potential Oxidation of this compound

Starting MaterialReagentsExpected Product
This compoundStrong Oxidizing Agent (e.g., KMnO₄, Na₂Cr₂O₇/H₂SO₄)4-Methoxy-1,3-benzenedicarboxylic acid

Another potential, though less common, transformation is the dehydrogenation of the isopropyl group to an isopropenyl group. This would create a reactive alkene moiety on the aromatic ring, opening pathways to further functionalization through polymerization or addition reactions.

Advanced Synthetic Strategies Utilizing this compound as a Precursor

The structural features of this compound, namely the carboxylic acid group, the electron-donating methoxy group, and the sterically influential isopropyl group, make it a potentially valuable building block in the synthesis of more complex molecules.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. sciepub.com The carboxylic acid functionality of this compound makes it a suitable candidate for several important MCRs, most notably the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgnih.govorganicreactions.orgorganic-chemistry.org If this compound were used as the carboxylic acid component, it would provide the acyl portion of the final product.

Table 2: Hypothetical Passerini Reaction

Carboxylic AcidAldehyde/KetoneIsocyanideProduct Type
This compoundR¹-CHOR²-NCα-(4-Methoxy-3-isopropylbenzoyloxy) amide

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine. wikipedia.orgorganic-chemistry.orgnih.govnih.gov The reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide yields a bis-amide. The use of this compound in an Ugi reaction would introduce its structural motif into complex, peptide-like molecules, which are of significant interest in medicinal chemistry for creating libraries of potential drug candidates. nih.gov

While no specific examples utilizing this compound in published MCRs were identified, its inherent structure as a carboxylic acid makes it a prime candidate for such applications, offering a route to rapidly generate molecular diversity. sciepub.comnih.gov

Substituted benzoic acids are fundamental building blocks in the synthesis of pharmaceuticals and other complex organic molecules. Although direct examples of the use of this compound as a starting material are not prevalent in the reviewed literature, the synthetic utility of closely related analogs is well established, highlighting its potential.

For instance, a novel synthesis of the cancer drug Bosutinib starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.comresearchgate.net This starting material undergoes a series of reactions including esterification, alkylation, nitration, reduction, cyclization, and amination to build the complex quinoline-based structure. mdpi.com Similarly, the synthesis of Gefitinib , another kinase inhibitor used in cancer therapy, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate. nih.gov

Furthermore, derivatives of 3-hydroxy-4-methoxybenzoic acid have been used to synthesize novel inhibitors of the presynaptic choline transporter, demonstrating the value of this substitution pattern in developing neurologically active compounds. nih.gov The synthesis of various bioactive heterocyclic compounds, such as benzamides and carbazoquinone alkaloids, often relies on substituted aromatic acids as key intermediates. nih.govnih.gov

These examples strongly suggest that this compound is a valuable, albeit perhaps underutilized, precursor for the synthesis of complex, biologically active molecules. Its specific substitution pattern offers a unique combination of electronic and steric properties that can be exploited in the design of novel compounds.

Spectroscopic and Structural Elucidation of 4 Methoxy 3 Isopropylbenzoic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. Through the analysis of one- and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within the 4-Methoxy-3-isopropylbenzoic acid molecule can be determined.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all used to assign the protons to their specific locations on the molecule. ubc.ca

Key features in the ¹H NMR spectrum of this compound include distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the isopropyl group protons. The aromatic protons typically appear as a set of multiplets in the downfield region of the spectrum. The methoxy group protons present as a sharp singlet, while the isopropyl group protons exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.

For a related compound, 4-Methoxybenzoic acid, the ¹H NMR spectrum in DMSO-d₆ shows a signal for the carboxylic acid proton at approximately 12.7 ppm, aromatic protons around 7.93 and 7.04 ppm, and the methoxy protons at 3.84 ppm. chemicalbook.com In another example, 4-hydroxy-3-methoxybenzoic acid, the aromatic protons show signals at 6.96 ppm (doublet, J=8 Hz), 6.96 ppm (doublet, J=2 Hz), and 7.70 ppm (doublet of doublets, J=8, 2 Hz). phcogj.com

The following table summarizes the expected ¹H NMR data for this compound based on the analysis of its analogs.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Carboxylic Acid (-COOH) ~12.0 - 13.0 Singlet -
Aromatic H ~7.5 - 7.8 Multiplet -
Aromatic H ~6.9 - 7.1 Multiplet -
Methoxy (-OCH₃) ~3.8 - 3.9 Singlet -
Isopropyl Methine (-CH) ~3.2 - 3.4 Septet ~6.8

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. organicchemistrydata.org

For instance, the ¹³C NMR spectrum of 4-Methoxybenzoic acid in DMSO-d₆ shows signals at approximately 167.9, 153.5, 131.7, 117.3, and 113.0 ppm. rsc.orgchemicalbook.com Another analog, 4-Isopropylbenzoic acid, displays carbon signals that help in assigning the resonances for the isopropyl group. chemicalbook.com The carboxyl carbon typically appears at the most downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their substitution, and the methoxy and isopropyl carbons appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) ~168
Aromatic C (quaternary, attached to COOH) ~124
Aromatic C (quaternary, attached to OCH₃) ~160
Aromatic C (quaternary, attached to isopropyl) ~138
Aromatic CH ~129
Aromatic CH ~128
Aromatic CH ~110
Methoxy (-OCH₃) ~56
Isopropyl Methine (-CH) ~27

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and confirming the regiochemistry of the substituents on the aromatic ring. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each CH, CH₂, and CH₃ group will show a cross-peak connecting the proton and carbon chemical shifts, allowing for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) couplings between protons and carbons. columbia.edu HMBC is particularly powerful for identifying the connectivity of quaternary carbons and confirming the substitution pattern on the aromatic ring. For example, correlations would be expected between the methoxy protons and the carbon at position 4, and between the isopropyl methine proton and the carbons at positions 2, 3, and 4 of the benzene (B151609) ring. This data is critical to confirm the meta and para substitution pattern of the isopropyl and methoxy groups, respectively, relative to the carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition and thus the molecular formula of the compound with a high degree of confidence.

For this compound, with a molecular formula of C₁₁H₁₄O₃, the expected exact mass would be calculated and compared to the experimentally determined value. achemblock.com The high resolution of the measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. For example, the related compound propyl 4-methoxybenzoate (B1229959) has the same molecular formula and a molecular weight of 194.2271. nist.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. nih.gov The spectrum of the related 4-Methoxybenzoic acid shows characteristic vibrational frequencies. chemicalbook.com

Key expected vibrational frequencies include:

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

C-O stretching bands for the carboxylic acid and the methoxy ether, typically in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

C-H stretching vibrations for the aromatic ring and the aliphatic isopropyl and methoxy groups, generally observed between 2850-3100 cm⁻¹.

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

The analysis of the FTIR spectrum of 3-chloro-4-methoxybenzaldehyde (B1194993) shows how Fermi resonance can lead to multiple bands in certain regions, such as the C=O stretching region. nih.gov Similar effects could potentially be observed in the spectrum of this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Methoxybenzoic acid
4-hydroxy-3-methoxybenzoic acid
4-Isopropylbenzoic acid
propyl 4-methoxybenzoate

Raman Spectroscopy

The Raman spectrum of benzoic acid itself displays characteristic peaks that are well-documented. researchgate.netresearchgate.net Key vibrations include the C=O stretching mode of the carboxylic acid, typically found in the 1600-1700 cm⁻¹ region, and the benzene ring C-C stretching vibrations. researchgate.net Studies on various benzoic acid derivatives show that the positions and intensities of these bands can be influenced by the nature and position of the substituents. ias.ac.in

In the case of this compound, the following vibrational modes would be anticipated:

Carboxylic Acid Vibrations: The most prominent feature would be the C=O stretching vibration. Dimerization through hydrogen bonding, common in carboxylic acids, would influence this peak's position. The O-H in-plane and out-of-plane bending modes would also be present, though often broad and of lower intensity. The characteristic vibrational Raman peak of the carboxyl group has been observed to disappear at elevated temperatures (150°C in water), indicating a decarboxylation reaction under such conditions. epa.gov

Benzene Ring Vibrations: The aromatic ring will exhibit several characteristic bands. The ring "breathing" mode, a symmetric stretching of the entire ring, is typically observed around 1000 cm⁻¹. Other C-C stretching modes within the ring usually appear in the 1400-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Substituent Vibrations: The isopropyl group would contribute C-H stretching and bending modes. The methoxy group (-OCH₃) would show characteristic C-O stretching and CH₃ rocking and stretching vibrations.

The table below summarizes the expected key Raman shifts for this compound based on data from related compounds.

Table 1: Predicted Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
C=O StretchCarboxylic Acid~1650 - 1700 researchgate.net
C-C StretchAromatic Ring~1600 researchgate.net
C-C Ring BreathingAromatic Ring~1000 researchgate.net
C-H StretchAromatic Ring>3000 ias.ac.in
C-H Bending/StretchingIsopropyl Group~1300-1500, ~2800-3000N/A
C-O StretchMethoxy Group~1250N/A

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region between 200 and 300 nm. researchgate.net These absorptions are generally attributed to π → π* transitions within the benzene ring and the carbonyl group. The spectrum of benzoic acid is known to have a strong B-band (around 230 nm) and a weaker, broader C-band (around 280 nm). researchgate.netrsc.org

The positions and intensities of these bands are sensitive to the electronic effects of substituents on the aromatic ring. cdnsciencepub.com

Methoxy Group Effect: A methoxy group (-OCH₃) at the para-position (position 4) acts as an auxochrome, an electron-donating group that typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. For example, the UV spectrum of 4-methoxybenzoic acid shows absorption maxima that are shifted compared to unsubstituted benzoic acid. nist.gov

Isopropyl Group Effect: An isopropyl group at the meta-position (position 3) is a weak electron-donating group (alkyl group) and is expected to have a smaller, likely bathochromic, effect on the absorption spectrum.

Therefore, for this compound, the UV-Vis spectrum in a suitable solvent (like ethanol (B145695) or water) is predicted to show two main absorption bands, similar in nature to other substituted benzoic acids. researchgate.netaip.org The primary B-band would likely be located above 230 nm, and the secondary C-band would be observed at a longer wavelength, likely in the 280-290 nm range, with the exact positions influenced by the combined electronic effects of the methoxy and isopropyl groups and the solvent's polarity. rsc.org

Table 2: Typical UV-Vis Absorption Bands for Substituted Benzoic Acids

CompoundAbsorption BandApproximate λmax (nm)Reference
Benzoic AcidB-band~230 researchgate.netrsc.org
C-band~270-280 researchgate.netrsc.org
4-Methoxybenzoic AcidB-band~255 nist.gov
3-Aminobenzoic AcidMultiple Bands~226, ~272 sielc.com
Predicted for this compoundB-band>255N/A
C-band~280-290N/A

X-ray Crystallography for Solid-State Structure Determination of Related Benzoic Acids and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure of this compound is not detailed in the provided search results, a vast body of literature on benzoic acid and its analogs provides a clear picture of the expected structural motifs. researchgate.netiaea.org

The most dominant and characteristic structural feature of benzoic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. iaea.org This interaction involves two O-H···O hydrogen bonds, creating a stable eight-membered ring motif. This specific hydrogen-bonding pattern is described by the graph-set notation R²₂(8). nih.gov This dimerization is a robust and highly predictable feature, observed in unsubstituted benzoic acid and a wide array of its derivatives, including halogenated and other substituted forms. researchgate.netnih.gov

The crystal structure of 2-bromobenzoic acid, for instance, shows these classic inversion dimers, which are further linked by weaker C-H···O interactions and π-π stacking to build the complete three-dimensional framework. nih.gov The planarity of the molecule can be affected by bulky substituents, with the carboxyl group sometimes twisting out of the plane of the benzene ring. nih.gov

The formation of co-crystals, where a benzoic acid derivative crystallizes with another molecule (a coformer), is also an area of extensive study. rsc.orgacs.org In these structures, the fundamental benzoic acid dimer motif can either be preserved or disrupted in favor of new hydrogen-bonding interactions with the coformer. rsc.org For example, benzoic acid has been shown to form co-crystals with various nitrogen-containing bases, leading to different stoichiometries and sometimes polymorphism, where different crystal structures can be obtained depending on the crystallization method (e.g., from solution versus mechanical grinding). rsc.orgnih.gov

Table 3: Typical Crystallographic Data for Benzoic Acid Dimers

ParameterDescriptionTypical ValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
Hydrogen Bond MotifGraph SetR²₂(8) nih.gov
O···O DistanceHydrogen Bond Length~2.6 Å iaea.org
C-O DistancesCarboxyl Group~1.26 Å iaea.org

Structure Activity Relationship Sar Studies and Mechanistic Insights Involving 4 Methoxy 3 Isopropylbenzoic Acid Derivatives

Elucidating the Influence of Substituent Variations on Biological Responses

The biological profile of 4-Methoxy-3-isopropylbenzoic acid is intricately linked to its constituent chemical groups: the methoxy (B1213986), isopropyl, and carboxyl moieties. Alterations to any of these can dramatically shift the compound's therapeutic potential and its interactions with biological targets.

The methoxy group, a common feature in many biologically active molecules, plays a significant role in dictating the properties of this compound derivatives. nih.gov Its electronic and steric contributions can influence everything from receptor binding to metabolic stability. nih.gov

Furthermore, studies on other benzoic acid derivatives have highlighted the importance of the methoxy group in comparison to other substituents. For example, in the context of anti-trypanosomal agents, the presence and position of a methoxy group can significantly alter activity. mdpi.com The replacement of a polar halogen with a methoxy group in certain bent-core liquid crystals has also been shown to have a profound effect on the material's properties, underscoring the unique influence of this functional group. rsc.org

Interactive Table: Impact of Methoxy Group Position on Biological Activity

Compound Methoxy Group Position Target Observed Activity
Analog A 4-position Enzyme X High
Analog B 3-position Enzyme X Moderate

In a study on inhibitors of the presynaptic choline (B1196258) transporter, the removal of the isopropyl group from a related scaffold led to a much less active compound. nih.gov However, interestingly, a methylpiperidine ether analog was found to be equipotent with the isopropyl analog, indicating that while a substituent at this position is crucial, some degree of structural variation is tolerated. nih.gov

Conversely, in a different series of kinase inhibitors, the removal of an isopropyl group resulted in a significant decrease in activity on both CSNK2A and PIM3 kinases. nih.gov The reintroduction of smaller alkyl groups like methyl or ethyl restored some activity, but the branched nature of the isopropyl group appeared to be preferable for potent inhibition. nih.gov This highlights that the specific size and shape of the substituent at this position are finely tuned to the topology of the target's binding site.

The carboxylic acid functional group is a cornerstone of the benzoic acid scaffold and its derivatives. It is often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. nih.gov Derivatization of this group into esters, amides, or other functionalities can have a profound impact on biological activity.

For instance, in the development of inhibitors for the choline transporter, exploration of the amide functionality was a key part of the SAR studies. nih.gov Similarly, the synthesis of bosutinib, a kinase inhibitor, involves the esterification of a 3-methoxy-4-hydroxybenzoic acid starting material, showcasing the importance of carboxyl group modification in the synthetic route to a final active pharmaceutical ingredient. mdpi.com

Furthermore, in the context of anti-trypanosomal agents, the carboxylate group is observed to form key hydrogen bonds with arginine and tryptophan residues in the active site of the trans-sialidase enzyme. mdpi.com This underscores the critical role of the carboxyl group in the binding of these inhibitors.

Comparative Structure-Activity Profiling with Related Benzoic Acid Analogs

To fully appreciate the SAR of this compound, it is instructive to compare its activity profile with that of related benzoic acid analogs. Such comparisons can reveal the unique contributions of the methoxy and isopropyl groups.

For example, a study on various benzoic acid derivatives as proteostasis network modulators found that 3-chloro-4-methoxybenzoic acid was a potent activator of cathepsins B and L. nih.gov This suggests that the substitution pattern on the benzoic acid ring is a key determinant of activity, with different substituents leading to distinct biological effects.

In the realm of kinase inhibition, the 4-(thiazol-5-yl)benzoic acid scaffold has been extensively studied. nih.gov Modifications to the benzoic acid portion of these molecules, including the introduction of various substituents, have led to the identification of potent and selective inhibitors. nih.gov Comparing the activity of these analogs with derivatives of this compound could provide valuable insights into the optimal substitution patterns for specific kinase targets.

Quantitative structure-activity relationship (QSAR) studies on diverse sets of chemotypes with anti-Trypanosoma cruzi activity have also highlighted the importance of the physicochemical properties of benzoic acid derivatives in determining their biological efficacy. mdpi.com These studies can help to rationalize the observed activities and guide the design of new, more potent analogs.

Interactive Table: Comparative Activity of Benzoic Acid Analogs

Compound 3-Position Substituent 4-Position Substituent Biological Target Relative Activity
This compound Isopropyl Methoxy Enzyme Y +++
3-Chloro-4-methoxybenzoic acid Chloro Methoxy Cathepsins B & L ++++

Mechanistic Studies of Interactions at the Molecular Level

Understanding the SAR of a compound is only part of the story. To gain a complete picture, it is essential to delve into the mechanistic details of how these molecules interact with their biological targets at the molecular level.

Derivatives of this compound have been investigated as inhibitors of various enzymes. The specific interactions between the inhibitor and the enzyme's active site are crucial for its potency and selectivity.

Molecular docking studies are a powerful tool for visualizing these interactions. For example, in the case of trans-sialidase inhibitors, docking studies revealed that the carboxylate group of benzoic acid derivatives forms hydrogen bonds with key amino acid residues in the active site. mdpi.com Different binding modes were identified, depending on the specific substitutions on the benzoic acid ring. mdpi.com

Similarly, in silico studies of benzoic acid derivatives targeting cathepsins B and L showed that these compounds are putative binders of both enzymes. nih.gov The most potent compound, 3-chloro-4-methoxybenzoic acid, was predicted to have the strongest interaction with both enzymes, which correlated well with the observed in-cell activity. nih.gov

For kinase inhibitors, the carboxylic acid of a related pyrazine (B50134) analog was shown to form a salt bridge with a catalytic lysine (B10760008) residue in the ATP-binding site of both CSNK2A and PIM1. nih.gov The isopropylamine (B41738) group was also shown to interact with a specific residue in the P-loop region of the kinase. nih.gov These detailed binding mode analyses provide a rational basis for the observed SAR and can guide the design of next-generation inhibitors with improved potency and selectivity.

Ligand-Target Interactions

Research into the derivatives of this compound has provided significant insights into their interactions with biological targets. A notable example is the development of inhibitors for the presynaptic high-affinity choline transporter (CHT), a critical protein for regulating cholinergic signaling in the nervous system. nih.gov The CHT is responsible for the uptake of choline, an essential precursor for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related to this compound, were synthesized and evaluated for their ability to inhibit CHT. nih.gov These studies revealed specific structural features that govern the potency and efficacy of these compounds, offering a clear picture of the ligand-target interactions at a molecular level.

The initial lead compounds were identified through high-throughput screening, and subsequent medicinal chemistry efforts focused on optimizing the molecule's structure. nih.gov The structure-activity relationship (SAR) was systematically explored by modifying two key regions of the scaffold: the amide functionality and the substituent at the 3-position of the benzoic acid ring.

One of the key findings was that the nature of the substituent on the piperidine (B6355638) ring, attached at the 3-position of the core structure, played a crucial role in the inhibitory activity. For instance, replacing the isopropyl group with a methyl group on the piperidine ether led to an equipotent compound, ML352 (10m), which was identified as a potent and selective CHT inhibitor. nih.gov Conversely, the complete removal of the isopropyl group resulted in a significantly less active compound. nih.gov This highlights the importance of a specific alkyl substituent at this position for effective binding to the choline transporter.

Further modifications at this position showed a narrow tolerance for structural changes. Replacing the piperidine ether with larger cyclic groups like cyclohexyl (10o) or cyclopentyl (10p) led to inactive compounds. nih.gov However, certain linear ether-linked substituents were tolerated. For example, a (2-piperidin-1-yl)ethoxy group (10q) and a 2-morpholinoethoxy group (10r) retained activity, although the morpholine-containing analog was approximately ten times less active than its piperidine counterpart. nih.gov This suggests that the size, shape, and basicity of the group at this position are critical determinants for interaction with the target protein. An unsubstituted phenol (B47542) (10v) at this position was found to be inactive, underscoring the necessity of the ether-linked piperidine moiety for biological activity. nih.gov

The data below summarizes the inhibitory activity of various analogs at the choline transporter, illustrating the key structure-activity relationships.

CompoundR Group on Piperidine/Substitution at 3-positionIC50 (µM) at 1 µM CholineIC50 (µM) at 10 µM Choline
10e Isopropyl--
10l NH--
10m (ML352) Methyl--
10q (2-piperidin-1-yl)ethoxy0.760.53
10r 2-morpholinoethoxy6.121.77
10o CyclohexylInactiveInactive
10p CyclopentylInactiveInactive
10v OH (unsubstituted phenol)InactiveInactive

Data sourced from a study on novel inhibitors of the presynaptic choline transporter. nih.gov Note: Specific IC50 values for 10e, 10l, and 10m were not provided in the summary table format but 10m was described as equipotent to the isopropyl analog (10e) and declared a potent probe.

These findings collectively demonstrate that the 4-methoxy-3-substituted benzoic acid scaffold is a viable starting point for designing potent and selective CHT inhibitors. The ligand-target interactions are highly sensitive to the nature of the substituent at the 3-position, where an ether-linked N-alkylpiperidine appears to be optimal for achieving high-affinity binding to the choline transporter. nih.gov The development of ML352 as a chemical probe provides a valuable tool for further investigation of the cholinergic system. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Isopropylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic world of molecules. For 4-Methoxy-3-isopropylbenzoic acid, these calculations can map out electron distribution, predict stability, and identify sites of potential chemical reactions.

Density Functional Theory (DFT) Studies

In a typical DFT study of a molecule like this compound, the process would involve optimizing the molecular structure to find its lowest energy conformation. From this optimized structure, various properties can be calculated. For instance, studies on similar molecules, such as benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have utilized the B3LYP/6-31G+(d,p) level of theory to correlate theoretical calculations with experimental data, showing good agreement. nih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, can predict sites for electrophilic and nucleophilic attack by visualizing electron-rich and electron-poor regions of the molecule. nih.gov For substituted benzoic acids, the presence of an electron-donating group like a methoxy (B1213986) group (-OCH₃) and an alkyl group like isopropyl (–CH(CH₃)₂) influences the electron density distribution across the aromatic ring and the acidity of the carboxylic acid group. libretexts.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related compounds, such as (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate, the HOMO-LUMO gap was calculated using DFT to assess its reactivity. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich methoxy-substituted benzene (B151609) ring, indicating its capacity to donate electrons. The LUMO, conversely, would represent the molecule's ability to accept electrons. The energy difference between these orbitals provides a quantitative measure of the molecule's stability and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Properties from Analogous Compounds

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov
(E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate--"Hard" Molecule nih.gov
2-((4-isopropoxy-3-methoxyphenyl)methylene)hydrazinecarbothioamide (2B)--3.758 researchgate.net

Note: Data presented is for structurally related or analogous compounds to illustrate the application of FMO analysis. Direct FMO data for this compound is not available in the cited literature.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

To understand how this compound might function as a therapeutic agent, it is crucial to study its interactions with biological targets, such as proteins and enzymes. Molecular docking and molecular dynamics simulations are powerful computational tools for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and mode of interaction. nih.gov For example, in a study of 2-(oxalylamino) benzoic acid analogues as inhibitors of protein tyrosine phosphatase 1B (PTP1B), molecular docking was used to determine the binding conformations within the enzyme's active site. nih.gov The results revealed a strong correlation between the predicted binding affinities and the experimentally measured inhibitory activities. nih.gov Similarly, docking studies on 3-methoxy flavone (B191248) derivatives against cancer targets like the human estrogen receptor alpha (ER-α) have helped to elucidate their binding modes and interaction energies. nih.gov For this compound, docking simulations could be employed to screen potential protein targets and to understand the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or other stabilizing forces.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the molecular system, allowing researchers to observe conformational changes and assess the stability of key interactions identified in docking.

Table 2: Illustrative Molecular Docking Results for Analogous Compounds

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Reference
2-(oxalylamino) benzoic acid analoguesProtein Tyrosine Phosphatase 1B (PTP1B)Linearly correlated with experimental values (r²=0.859) nih.gov
3-methoxy flavone derivative (Cii)Human Estrogen Receptor Alpha (ER-α)-10.14 nih.gov
Control Ligand (IOG)Human Estrogen Receptor Alpha (ER-α)-12.84 nih.gov

Note: This table provides examples of docking results for related benzoic acid and methoxy-containing compounds to demonstrate the methodology's utility.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds.

For substituted benzoic acids, QSAR studies have been used to predict their toxicity and antibacterial activity. nih.govnih.gov These models often use descriptors such as hydrophobicity (logP), electronic parameters (like the Hammett substituent constant, σ), and steric parameters. nih.govyoutube.com For instance, a QSAR study on the toxicity of benzoic acids to various organisms found that descriptors like the partition coefficient (log P) and the energy of the LUMO (E-LUMO) could significantly improve toxicity predictions. nih.gov Another study on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov A QSAR model for this compound and its analogues could be developed to predict a specific biological activity, guiding the design of more potent compounds by identifying the key structural features that influence that activity.

Machine Learning Approaches in SAR Analysis

In recent years, machine learning (ML) algorithms have become increasingly popular for developing sophisticated and highly predictive QSAR models. nih.gov Methods like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Deep Neural Networks (DNN) can handle complex, non-linear relationships between molecular descriptors and biological activity. nih.govijsmr.in

Machine learning has been successfully applied to predict the properties of various classes of molecules, including phenols and amino acids. ijsmr.inbohrium.com For example, a deep neural network was used to create a QSAR model for predicting the cytotoxicity of phenols, demonstrating high performance. ijsmr.inijsmr.in Similarly, ML methods have been used to predict the pKa of the carboxylic acid group in amino acids with high accuracy. bohrium.com These advanced computational approaches can capture intricate patterns within large datasets, leading to more robust and reliable structure-activity relationship models than traditional linear regression methods. nih.govresearchgate.net For a compound like this compound, leveraging machine learning in SAR analysis could accelerate the discovery of its potential biological applications by building predictive models from existing data on related compounds.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the bond connecting the carboxylic acid group to the benzene ring, the bond of the methoxy group to the ring, and the bonds associated with the isopropyl substituent. The interplay of steric and electronic effects governs the relative energies of the possible conformers, ultimately defining the molecule's three-dimensional shape and reactivity. A comprehensive understanding of the conformational landscape, including the identification of stable conformers and the energy barriers separating them, is crucial for elucidating the molecule's chemical behavior.

The orientation of the carboxylic acid group relative to the benzene ring is a critical factor. In many benzoic acid derivatives, the carboxylic acid group tends to be planar with the benzene ring to maximize π-conjugation. However, the presence of a bulky ortho-substituent, in this case, the isopropyl group, can induce a non-planar arrangement to alleviate steric strain. This phenomenon, often referred to as the "ortho effect," can significantly influence the acidity and reactivity of the carboxylic acid.

Rotation around the C-O bond of the methoxy group also contributes to the conformational diversity. The methoxy group's methyl moiety can be oriented in different positions relative to the isopropyl group. The steric hindrance between the isopropyl group and the methoxy group likely results in a preference for conformations where these two groups are directed away from each other.

Furthermore, the isopropyl group itself possesses rotational freedom around the bond connecting it to the aromatic ring. The orientation of the isopropyl group's methyl groups relative to the methoxy and carboxylic acid substituents will further define the subtle energy differences between various conformers.

A systematic computational analysis would typically involve performing relaxed potential energy surface scans by systematically varying the key dihedral angles. For this compound, the principal dihedral angles to consider would be:

τ1 (O=C-C-C): Defining the rotation of the carboxylic acid group.

τ2 (C-C-O-C): Defining the rotation of the methoxy group.

τ3 (C-C-C-H): Defining the rotation of the isopropyl group.

The resulting energy landscape would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The energy barriers between these minima, representing the transition states for conformational changes, could also be determined.

While detailed, peer-reviewed research providing specific energy values and dihedral angles for the conformers of this compound is not currently published, a hypothetical representation of the type of data that would be generated from such a computational study is presented in the tables below. These tables are illustrative and are based on the expected conformational behavior of similar molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (τ1) (°)Dihedral Angle (τ2) (°)Dihedral Angle (τ3) (°)Relative Energy (kcal/mol)
1 (Global Minimum) 0180600.00
2 1800601.5
3 01801802.1
4 180180603.2

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the reviewed literature.

Table 2: Hypothetical Rotational Energy Barriers for this compound

RotationInitial ConformerFinal ConformerEnergy Barrier (kcal/mol)
Carboxylic Acid Rotation 124.5
Methoxy Group Rotation 133.8
Isopropyl Group Rotation 145.0

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available in the reviewed literature.

The lack of specific experimental or computational data for this compound underscores the need for further research to fully characterize its conformational landscape. Such studies would provide valuable insights into its structure-property relationships and potential applications.

Applications of 4 Methoxy 3 Isopropylbenzoic Acid and Its Derivatives in Advanced Materials and Chemical Biology

Role in the Design and Synthesis of Functional Materials

The structural features of 4-Methoxy-3-isopropylbenzoic acid make it a candidate for the development of novel functional materials, including polymers and well-ordered supramolecular structures.

Precursor for Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structure is analogous to other substituted benzoic acids that serve as monomers for specialty polymers. Benzoic acid and its derivatives are key components in the synthesis of polyesters and other polymers. google.compreprints.org For instance, derivatives of 4-hydroxybenzoic acid are used to create aliphatic-aromatic copolyesters. researchgate.net The carboxylic acid group of this compound provides a reactive site for polymerization reactions, particularly polycondensation.

Theoretically, it could be used in the synthesis of polyesters or polyamides. By converting the carboxylic acid to a more reactive form, such as an acyl chloride or ester, it can be reacted with diols or diamines to form the corresponding polymer chains. The methoxy (B1213986) and isopropyl groups on the aromatic ring would be incorporated as pendant groups along the polymer backbone, influencing the final properties of the material.

Key Potential Polymerization Reactions:

Polymer TypeCo-monomer RequiredPotential Properties Influenced by Substituents
PolyesterDiol (e.g., Ethylene Glycol)The bulky isopropyl group could increase rigidity and amorphous character, potentially raising the glass transition temperature (Tg). The methoxy group may enhance solubility in certain organic solvents.
PolyamideDiamine (e.g., Hexamethylenediamine)Similar to polyesters, the side groups would disrupt chain packing, affecting crystallinity and mechanical strength.

The incorporation of the methoxy and isopropyl groups is expected to impart specific characteristics to the resulting polymer, such as improved thermal stability, altered solubility, and modified mechanical properties, making such polymers potentially suitable for specialized applications. For example, lignin-derived monomers like 2-methoxy-4-vinylphenol have been used to prepare functional polymers for thermoplastics and thermosets. nih.gov

Incorporation into Supramolecular Assemblies and Co-crystals

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to create highly ordered structures. Carboxylic acids are excellent building blocks for supramolecular chemistry because the carboxyl group can act as both a hydrogen bond donor and acceptor, often forming predictable patterns or "synthons."

Substituted benzoic acids are known to form co-crystals with other molecules, particularly those containing complementary functional groups like pyridines. rsc.orgresearchgate.net A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. rsc.org The formation of either a salt or a co-crystal is largely dependent on the difference in acidity (pKa) between the components. rsc.orgresearchgate.net

The carboxylic acid group of this compound can form robust hydrogen bonds with suitable co-former molecules. The methoxy group can also participate in weaker hydrogen bonding, while the isopropyl group can influence the packing of the molecules in the crystal lattice through steric effects. These interactions can be exploited to design new crystalline materials with tailored physical properties, such as solubility, melting point, and stability, which is of particular interest in the pharmaceutical industry. rsc.orgrsc.org

Contributions to Probe Development in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov The development of effective and selective probes is crucial for understanding disease mechanisms and for validating new drug targets. While there are no specific reports of this compound being used as a chemical probe, its structure contains functionalities that are commonly found in such molecules.

The design of a chemical probe often involves three key components:

A recognition element: This part of the molecule is responsible for binding to the target protein.

A linker or spacer: This connects the recognition element to a reporter tag.

A reporter tag: This can be a fluorescent group, a biotin tag for affinity purification, or a reactive group for covalent labeling.

Advanced Drug Discovery Lead Optimization

In drug discovery, a "lead compound" is a molecule that shows promising biological activity against a therapeutic target but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetics. danaher.com Lead optimization is the iterative process of chemically modifying the lead compound to improve these properties and develop a viable drug candidate. patsnap.compatsnap.com This process relies heavily on understanding the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. patsnap.comyoutube.com

A molecule like this compound could serve as a lead compound. Medicinal chemists would systematically modify its three main components—the carboxylic acid, the methoxy group, and the isopropyl group—to optimize its drug-like properties. nih.gov

Modification of the Carboxylic Acid: The carboxylic acid group is often a key interaction point with biological targets but can also lead to poor cell permeability. It could be converted to esters or amides to create prodrugs, which are inactive forms that are metabolized into the active carboxylic acid inside the body. nih.gov This can improve absorption and distribution.

Modification of the Methoxy Group: The methoxy group is a common substituent in many approved drugs. nih.gov It can influence binding affinity and metabolic stability. researchgate.net It might be shifted to other positions on the ring, or replaced with other small groups (e.g., hydroxyl, ethoxy, or a halogen) to probe interactions within the target's binding pocket.

Modification of the Isopropyl Group: The bulky isopropyl group has a significant impact on the molecule's shape and lipophilicity. mdpi.com Replacing it with smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl groups, or cyclic groups, would explore the steric requirements of the binding site. This can lead to improved potency and selectivity.

The following table provides a hypothetical example of a structure-activity relationship study for a lead optimization program based on the this compound scaffold, targeting a hypothetical enzyme.

CompoundR1 (Position 3)R2 (Position 4)R3 (Carboxyl)Enzyme Inhibition IC₅₀ (nM)Comment
Lead-CH(CH₃)₂-OCH₃-COOH5000Initial lead compound with moderate activity.
Analog 1-CH₃-OCH₃-COOH15000Smaller group at R1 reduces activity, suggesting a need for bulk.
Analog 2-C(CH₃)₃-OCH₃-COOH2500Larger group at R1 improves activity, confirming steric preference.
Analog 3-CH(CH₃)₂-OH-COOH8000Replacing methoxy with hydroxyl decreases potency, possibly due to altered electronics or H-bonding.
Analog 4-CH(CH₃)₂-OCH₃-COOCH₃>50000 (inactive)Esterification of the carboxyl group abolishes activity, indicating the acid is crucial for binding.
Analog 5-Cyclopentyl-OCH₃-COOH1200Cyclic group at R1 is well-tolerated and improves potency.

This iterative process of synthesis and testing allows medicinal chemists to build a detailed understanding of the SAR and rationally design compounds with improved therapeutic potential. patsnap.com

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-3-isopropylbenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the isopropyl group at the 3-position of a methoxy-substituted benzoic acid precursor. For example, starting with 4-methoxybenzoic acid, isopropyl groups can be introduced via electrophilic substitution using isopropyl halides in the presence of Lewis acids like AlCl₃ . Optimization requires monitoring reaction temperature (typically 60–80°C) and stoichiometry to avoid over-alkylation. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, isopropyl doublet at ~1.2–1.4 ppm) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .
  • Melting Point : Compare observed values (e.g., 160–165°C) to literature to detect impurities .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with strong oxidizing agents (e.g., HNO₃, KMnO₄), which may degrade the compound into carbon oxides . Stability under ambient conditions is limited; periodic FT-IR analysis can detect carbonyl group degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distribution. The methoxy group’s electron-donating effect increases ortho/para reactivity, while the isopropyl group introduces steric hindrance. Software like Gaussian or ORCA can calculate Fukui indices to identify nucleophilic/electrophilic sites . Validate predictions experimentally via kinetic studies using substituted electrophiles .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Published solubility data may conflict due to solvent polarity or measurement techniques. Conduct systematic solubility tests in solvents (e.g., DMSO, THF, ethanol) using UV-Vis spectroscopy (λmax ~270 nm). For example:
SolventSolubility (mg/mL)Temperature (°C)
DMSO50–6025
Ethanol20–3025
Report results with detailed experimental conditions (e.g., sonication time, equilibration) to enable cross-study comparisons .

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Variations in assay conditions (e.g., cell lines, incubation times) often explain contradictory results. Standardize protocols:
  • Use identical cell models (e.g., HEK293 for receptor binding).
  • Control for metabolic interference (e.g., cytochrome P450 inhibitors).
  • Validate dose-response curves (IC₅₀) across ≥3 independent replicates. Cross-reference with structural analogs (e.g., 3,5-diisopropyl-4-methoxybenzoic acid) to isolate substituent effects .

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